molecular formula C20H17ClN2O4 B2766777 3-(4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers CAS No. 1795516-65-2

3-(4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers

Cat. No. B2766777
CAS RN: 1795516-65-2
M. Wt: 384.82
InChI Key: BVCUKNRYFHITJD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a cyclobutane ring, a carboxylic acid group, an oxadiazole ring, and a chlorophenyl group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.

Scientific Research Applications

Structural Analysis and Photochemistry

  • Studies have delved into the structure of diastereomeric compounds similar to the requested chemical, demonstrating differences in the geometrical parameters of the carbon framework. For instance, certain diastereomers show variations in their cyclobutane fragments due to donor-acceptor interactions, which could be significant for understanding the compound's reactivity and stability (Razin et al., 2007).
  • Research on the photochemistry of chloro- and fluoro-substituted carboxylic acids and their derivatives has highlighted their reactivity in the crystalline phase, where most compounds undergo stereospecific cycloaddition to form substituted cyclobutane systems. This information could be relevant for applications in material science and photoresponsive molecular designs (Brune et al., 1994).

Biological Activity

  • The compound's analogues, featuring the 1,2,4-oxadiazole ring, have been synthesized and assessed for their binding affinities at neurotransmitter transporters. Such compounds have shown promising potencies, indicating potential for therapeutic applications (Carroll et al., 1993).
  • Novel derivatives of 1,3,4-oxadiazoles containing phenyl thiophene moiety have been developed, with some showing cytotoxic activity against various cancer cell lines. This highlights the compound's relevance in the development of new anticancer agents (Adimule et al., 2014).

Chemical Synthesis and Modifications

  • Research on ring opening and enlargement of related cyclopropene carboxylic acids provides insights into the reactivity and potential transformations of the compound, which could be valuable for synthetic chemists interested in creating novel derivatives with enhanced properties (Schmitz et al., 1985).
  • Cyclopentane-1,3-dione has been explored as a novel isostere for the carboxylic acid functional group, with implications for the design of potent thromboxane receptor antagonists. This suggests potential for the compound in drug design, especially for conditions mediated by thromboxane A2 (Ballatore et al., 2011).

properties

IUPAC Name

3-[4-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c21-16-3-1-2-13(10-16)19-22-18(27-23-19)11-26-17-6-4-12(5-7-17)14-8-15(9-14)20(24)25/h1-7,10,14-15H,8-9,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCUKNRYFHITJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C2=CC=C(C=C2)OCC3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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